molecular formula C19H17BrN2O3 B2555195 N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide CAS No. 1394811-52-9

N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2555195
CAS No.: 1394811-52-9
M. Wt: 401.26
InChI Key: CQYYHMGYYIFVLE-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C19H17BrN2O3 and its molecular weight is 401.26. The purity is usually 95%.
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Scientific Research Applications

Enaminoketone Studies

Research on enaminoketones, which are structurally related to N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide, has explored their synthesis and reactions. These compounds, including N-substituted 3-amino-2-cyclohexen-1-ones, undergo various halogenations and react with phenyl isocyanates to yield substituted carboxamides and thiocarboxamides. Such studies contribute to understanding the chemical behavior and potential applications of related enaminoketones in synthetic chemistry (I. Jirkovsky, 1974).

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, applied to N-(4-aryl-4-hydroxybutyl)benzamides, results in the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This demonstrates the potential of using this compound and related compounds in the synthesis of complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (E. J. Browne, B. W. Skelton, Allan H. White, 1981).

Cyclization Studies

Research on the cyclization of N-substituted benzamides, akin to this compound, under various conditions has been conducted. This includes studies on the formation of benzoxazines, which could have implications for the development of new synthetic methodologies and the creation of novel compounds with potential biological activity (S. A. Kazaryants, A. Erastov, E. G. Galkin, E. M. Vyrypaev, S. Salikhov, I. Abdrakhmanov, 2011).

Colorimetric Sensing

A study on N-substituted benzamide derivatives, related to this compound, has shown their application in colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride ions, indicating their potential use in environmental monitoring and analytical chemistry (E. A. Younes, N. Hussein, Majed H. Shtaiwi, F. Shahrokhi, Kayed A. Abu Safieh, Yuming Zhao, 2020).

Properties

IUPAC Name

N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-24-15-9-17(20)16(18(10-15)25-2)8-14(11-21)19(23)22-12-13-6-4-3-5-7-13/h3-10H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYYHMGYYIFVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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